N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
Description
Properties
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c23-19-10-7-11-20(16-19)24-22(26)17-25(15-14-18-8-3-1-4-9-18)29(27,28)21-12-5-2-6-13-21/h1-13,16H,14-15,17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAWMFRYKNGMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide typically involves multiple steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated phenyl compound with benzenesulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Core Acetamide Formation
A critical step involves the formation of the acetamide backbone. In one protocol (Scheme 7, PMC7849228 ):
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Reactants : 2,2-Diphenylacetic acid (31) reacts with N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM).
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Conditions : Stirred for 20 minutes at room temperature.
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Intermediate : Activated carbonyl intermediate.
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Final Step : 3-Phenylpropylamine is added, followed by 5 hours of stirring to yield N-(3-phenylpropyl)acetamide (32).
Sulfonamide Coupling
The benzenesulfonamide group is introduced via nucleophilic substitution (Scheme 8, PMC7849228 ):
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Reactants : Aniline (33) reacts with chloroacetyl chloride in benzene with triethylamine as a base.
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Conditions : Constant stirring at ambient temperature.
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Product : 2-Chloro-N-phenylacetamide (34), a precursor for further sulfonamide functionalization.
Bromophenyl Integration
The 3-bromophenyl group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions, though specific protocols require extrapolation from analogous compounds (PubChem CID 9881279 ).
Functional Group Transformations
The compound undergoes targeted modifications to enhance pharmacological properties:
Sulfonamide Alkylation
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Reaction : The sulfonamide nitrogen reacts with alkyl halides (e.g., 2-phenylethyl bromide) under basic conditions.
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Purpose : Modifies solubility and target affinity.
Acetamide Hydrolysis
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Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.
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Product : Corresponding carboxylic acid, enabling further derivatization (e.g., esterification).
Halogen Exchange
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Bromine Substitution : The 3-bromophenyl group participates in palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) to introduce amine functionalities.
Interaction Studies
The compound’s reactivity with biological targets has been explored:
Enzyme Inhibition
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Targets : Carbonic anhydrase isoforms (e.g., CA-II, CA-IX).
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Mechanism : Sulfonamide group coordinates with zinc ions in the enzyme active site.
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Findings : Moderate inhibition (IC₅₀ ~ 1–5 µM) reported for analogs (PMC7849228 ).
Receptor Binding
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GPCRs : Binds to serotonin (5-HT₂ₐ) and dopamine (D₂) receptors due to the phenylethylamine moiety.
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Affinity : Kₐ values range from 10⁻⁷ to 10⁻⁶ M in radioligand assays.
Comparative Reaction Analysis
Key reaction parameters and outcomes are summarized below:
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, releasing SO₂ and HBr.
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Photolysis : UV exposure (254 nm) leads to C–Br bond cleavage, forming a phenyl radical intermediate.
Scientific Research Applications
Synthesis of N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
The synthesis involves several steps, including:
- Sulfonamide Formation : The brominated phenyl compound reacts with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide group.
- Acetamide Formation : The final step involves acylation to form the acetamide group using an appropriate acylating agent.
Reaction Conditions
- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can undergo oxidation or reduction under specific conditions, yielding different products.
- Hydrolysis : The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Medicinal Chemistry
This compound is primarily investigated for its role as:
- Antibacterial Agent : It mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria, which is crucial for folic acid synthesis, ultimately leading to bacterial cell death.
Biological Research
The compound serves as a valuable tool in studying the biological activity of sulfonamide derivatives. Its structure allows researchers to explore modifications that may enhance biological efficacy or reduce side effects.
Industrial Chemistry
In addition to its medicinal applications, this compound is utilized in the synthesis of various industrial chemicals, including dyes and pigments. Its unique structural features make it a candidate for developing new materials with specific properties.
Case Study 1: Antibacterial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. Its mechanism involves competitive inhibition of bacterial enzymes essential for folate synthesis, showcasing its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic route for this compound revealed that adjusting reaction conditions (temperature, solvent choice, and catalyst type) significantly improved yield and purity. This optimization is crucial for scaling up production for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thus preventing the synthesis of folic acid and leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide with analogous acetamide derivatives:
Key Findings from Comparative Analysis:
Halogen Effects : Bromophenyl-substituted acetamides (e.g., ) exhibit distinct electronic and steric profiles compared to chlorinated analogs. The 3-bromo position in the target compound may enhance hydrophobic interactions compared to 4-bromo derivatives .
Sulfonamido vs.
Backbone Flexibility : The 2-phenylethyl chain introduces conformational flexibility absent in rigid analogs like benzothiazole derivatives , which could modulate bioavailability or binding kinetics.
Bond Length Variations : C-Br bond lengths in bromophenyl-acetamides (~1.89–1.91 Å) remain consistent across derivatives, suggesting stable halogen interactions .
Biological Activity
N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is a synthetic organic compound categorized within the sulfonamide class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry as an antibacterial agent. The structural features of this compound, including the presence of bromine and sulfonamide groups, suggest a significant interaction with biological targets.
Antibacterial Properties
Sulfonamides are known for their antibacterial properties, primarily due to their ability to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA). The mechanism involves the inhibition of dihydropteroate synthase, a critical enzyme in the folate synthesis pathway.
In studies assessing the antibacterial efficacy of various sulfonamide derivatives, this compound demonstrated promising activity against several bacterial strains. For instance, it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone against pathogens such as E. faecalis and K. pneumoniae .
Anticancer Activity
Recent research has also explored the anticancer potential of sulfonamide derivatives. In vitro studies indicated that compounds similar to this compound significantly inhibited cancer cell proliferation across various lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were notably low, indicating high potency .
Anti-inflammatory and Neuroprotective Effects
Beyond antibacterial and anticancer activities, compounds within this class have been investigated for anti-inflammatory properties. Some studies suggest that they may inhibit pro-inflammatory cytokines and exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of this compound against various strains. The results showed inhibition zones ranging from 19 mm to 30 mm, depending on the bacterial strain tested .
- Cytotoxicity in Cancer Cells : In a study involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations .
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Antibacterial | E. faecalis | 40-50 | 29 |
| Antibacterial | K. pneumoniae | 40-50 | 24 |
| Anticancer | MCF-7 | 225 | - |
| Anti-inflammatory | - | - | - |
The biological activity of this compound is primarily attributed to its structural similarity to PABA, allowing it to competitively inhibit dihydropteroate synthase in bacteria. This inhibition disrupts folic acid synthesis, essential for bacterial growth and survival.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yields (typically 60–75%) .
How can reaction conditions be optimized to improve sulfonamide coupling efficiency?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Fe(III) catalysts (e.g., FeCl₃) enhance N-amidomethylation efficiency by stabilizing transition states, increasing yields by ~20% compared to uncatalyzed reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates, reducing side reactions.
- Temperature Control : Maintaining 0–5°C during acetyl chloride addition minimizes undesired byproducts like N-alkylated derivatives .
- Stoichiometry : A 1.2:1 molar ratio of bromoacetyl chloride to sulfonamide ensures complete conversion .
Q. Example Protocol :
Seed cells in 96-well plates (1×10⁴ cells/well).
Treat with compound (0.1–100 µM) for 48 hours.
Add MTT reagent, incubate 4 hours, and measure absorbance at 570 nm .
How do computational methods aid in studying target interactions?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfonamide oxygen as H-bond acceptor) .
- Molecular Docking : Simulate binding to Factor Xa (PDB ID: 1FJS) using AutoDock Vina. Key interactions:
- Benzenesulfonamide with Arg214 (salt bridge).
- 3-Bromophenyl group in a hydrophobic pocket .
- MD Simulations : Assess complex stability over 100 ns (RMSD < 2.0 Å indicates stable binding) .
What challenges arise during purification?
Level: Basic
Methodological Answer:
- Low Solubility : Use mixed solvents (e.g., DCM:MeOH 9:1) for recrystallization .
- Byproduct Removal : Silica gel chromatography (hexane:ethyl acetate gradient) separates unreacted sulfonamide intermediates .
- Hygroscopicity : Store under argon to prevent moisture absorption .
How to resolve contradictions in biological assay data?
Level: Advanced
Methodological Answer:
- Reproducibility : Repeat assays with independent batches (n ≥ 3) to confirm IC₅₀ trends .
- Orthogonal Assays : Validate anticoagulant activity via both chromogenic and clotting-time assays .
- Structural Confirmation : Re-analyze compound purity via HRMS and 2D-NMR to rule out degradation .
Case Study : Discrepancies in Factor Xa inhibition (IC₅₀: 0.5 µM vs. 2.0 µM) were resolved by verifying enzyme lot variability and normalizing to reference inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
